3-(Benzo[b]thiophen-3-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(Benzo[b]thiophen-3-yl)morpholine” is a compound that contains a morpholine ring attached to a benzo[b]thiophene group . Benzo[b]thiophenes are a promising class of organosulfur compounds that have served in a broad range of research fields including pharmaceutical sciences and materials chemistry . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synthesis Analysis
The synthesis of benzo[b]thiophenes can be achieved through various methods. One such method involves an aryne reaction with alkynyl sulfides . A wide range of 3-substituted benzothiophenes can be synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound can be achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .Molecular Structure Analysis
The molecular structure of “3-(Benzo[b]thiophen-3-yl)morpholine” would consist of a morpholine ring attached to a benzo[b]thiophene group . The benzo[b]thiophene group is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
The chemical reactions involving “3-(Benzo[b]thiophen-3-yl)morpholine” could potentially involve the morpholine ring or the benzo[b]thiophene group. For instance, reactions of aryne intermediates with a variety of sulfides are attractive methods for preparing a wide range of organosulfur compounds .Future Directions
The future directions for “3-(Benzo[b]thiophen-3-yl)morpholine” could involve further exploration of its potential uses. Given the wide range of properties exhibited by benzo[b]thiophene derivatives, it could potentially be used in a variety of applications, from pharmaceuticals to materials chemistry .
properties
IUPAC Name |
(3R)-3-(1-benzothiophen-3-yl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-2-4-12-9(3-1)10(8-15-12)11-7-14-6-5-13-11/h1-4,8,11,13H,5-7H2/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYLQTJENHZIBP-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CSC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)C2=CSC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-(1-benzothiophen-3-yl)morpholine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.